![molecular formula C10H9N3O B6441959 2-[(6-methylpyridin-3-yl)oxy]pyrazine CAS No. 2549025-57-0](/img/structure/B6441959.png)
2-[(6-methylpyridin-3-yl)oxy]pyrazine
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Overview
Description
The compound “2-[(6-methylpyridin-3-yl)oxy]pyrazine” is a heterocyclic compound containing both pyridine and pyrazine rings. Pyridine and pyrazine are both aromatic heterocycles, with pyridine containing one nitrogen atom and pyrazine containing two .
Molecular Structure Analysis
The molecular structure would consist of a pyrazine ring with an ether linkage at the 2-position, connected to a 6-methylpyridin-3-yl group . The exact 3D structure and conformation would depend on the specific stereochemistry and electronic configuration of the molecule.Chemical Reactions Analysis
As a heterocyclic compound containing nitrogen, this molecule could potentially participate in a variety of chemical reactions. The ether linkage might be cleaved under acidic or basic conditions, and the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. As a heterocyclic compound, it would likely have a relatively high boiling point and melting point due to the presence of aromatic rings .Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anti-Fibrotic Activities
Some compounds related to “2-[(6-methylpyridin-3-yl)oxy]pyrazine” have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Quinolinyl-Pyrazoles
The compound has been used in the synthesis of quinolinyl-pyrazoles, which have been studied for their pharmacological evolution .
Crystal Structure Studies
The compound has been used in studies related to the crystal structure of tris(6-methylpyridin-2-yl)phosphine oxide .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also be involved in such reactions. The targets in SM reactions are typically carbon atoms in organic molecules, where new carbon-carbon bonds are formed .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially act as a reagent that contributes to the formation of new carbon-carbon bonds . This process involves the palladium-catalyzed coupling of an organoboron compound (which could potentially be derived from 2-[(6-methylpyridin-3-yl)oxy]pyrazine) with a halide or similar functional group .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it can be inferred that this compound might play a role in synthetic pathways leading to the formation of complex organic molecules.
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-9(6-13-8)14-10-7-11-4-5-12-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUSJKHZWSOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-3-yl)oxy]pyrazine |
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